2-Cyano-1-N-Fmoc-piperidine

Descripción general

Descripción

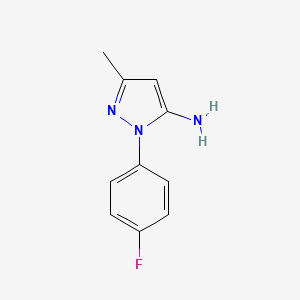

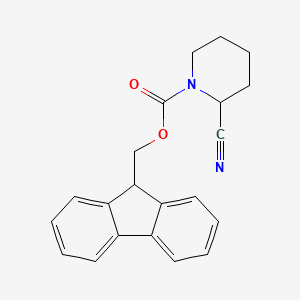

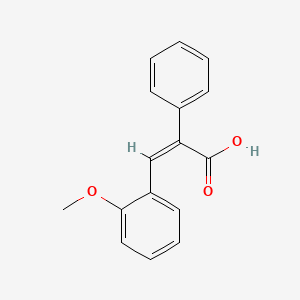

“2-Cyano-1-N-Fmoc-piperidine” is a piperidine with a potential biochemical role . It is also known as “1-N-Fmoc-2-Cyanopiperidine” or "9H-fluoren-9-ylmethyl 2-cyanopiperidine-1-carboxylate" .

Molecular Structure Analysis

The molecular formula of “2-Cyano-1-N-Fmoc-piperidine” is C21H20N2O2 . Its molecular weight is 332.403 .

Chemical Reactions Analysis

The chemical reactions involving “2-Cyano-1-N-Fmoc-piperidine” are predominantly related to the Fmoc removal step in SPPS . This step is crucial for the synthesis of the compound and is typically mediated by a secondary amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyano-1-N-Fmoc-piperidine” include its molecular weight of 332.403 and its molecular formula of C21H20N2O2 . It is typically stored at room temperature .

Aplicaciones Científicas De Investigación

Application in Peptide Synthesis

- Summary of the Application : Fmoc is a protective group used in peptide synthesis. The Fmoc group is removed (deprotected) during the synthesis process to allow the addition of the next amino acid in the peptide chain . Piperidine is commonly used as a deprotection reagent in this process .

- Methods of Application : In the study referenced, three different reagents were compared for their effectiveness in Fmoc removal: 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ). The peptide sequences were synthesized using Rink amide resin with a Liberty Blue™ automated synthesizer .

Application in Green Chemistry

- Summary of the Application : Researchers have been focusing on greening SPPS protocols by introducing more sustainable alternatives to the most common reagents and solvents . In this context, 3-(diethylamino)propylamine (DEAPA) was identified to be a viable alternative to piperidine for Fmoc removal .

- Methods of Application : The use of DEAPA in N-octyl-pyrrolidone (manual synthesis) or N-octyl pyrrolidone/dimethyl carbonate 8/2 v/v (automated synthesis) was proved to be able to minimize the formation of side products like diastereoisomers and aspartimide-containing derivatives .

- Results or Outcomes : The study showed that the use of DEAPA could lead to more sustainable and efficient peptide synthesis protocols .

Application in Microwave-Assisted Peptide Synthesis

- Summary of the Application : The deprotection step is crucial in order to secure a good quality product in Fmoc solid phase peptide synthesis . This report presents a comparison of the performance of three strategies for deprotection using microwave-assisted Fmoc peptide synthesis .

- Methods of Application : Four peptide sequences were synthesized using Rink amide resin with a Liberty Blue™ automated synthesizer and 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ) as Fmoc removal reagents .

- . The three reagents are interchangeable, and replacement of piperidine could be advantageous regarding toxicity and reagent handling .

Direcciones Futuras

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl 2-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c22-13-15-7-5-6-12-23(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXKYRCLGPDXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C#N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374677 | |

| Record name | 2-Cyano-1-N-Fmoc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-1-N-Fmoc-piperidine | |

CAS RN |

672310-10-0 | |

| Record name | 2-Cyano-1-N-Fmoc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1597614.png)

![N-(2,6-Dichloro-3-methylphenyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/no-structure.png)

![2,4-Dichloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B1597631.png)